2-Nitro[1,1'-biphenyl]-4-amine
Description
2-Nitro[1,1'-biphenyl]-4-amine is a nitro-substituted biphenyl amine with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol. The compound features a nitro (-NO₂) group at the 2-position and an amine (-NH₂) group at the 4-position of the biphenyl scaffold. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .
The nitro group acts as a strong electron-withdrawing substituent, influencing the compound’s reactivity in coupling reactions (e.g., Suzuki-Miyaura cross-coupling) and its electronic behavior in optoelectronic applications .
Properties
CAS No. |
7379-18-2 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-nitro-4-phenylaniline |
InChI |
InChI=1S/C12H10N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2 |
InChI Key |
SDCYNTVERGVIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-[1,1’-biphenyl]-4-amine typically involves the nitration of biphenyl followed by amination. One common method is the Suzuki coupling reaction, where o-chloronitrobenzene reacts with chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) for several hours .
Industrial Production Methods
Industrial production methods for 2-Nitro-[1,1’-biphenyl]-4-amine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, similar to benzene.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Coupling Reagents: Boronic acids, palladium catalysts, bases like sodium carbonate.
Major Products Formed
Reduction: 2-Amino-[1,1’-biphenyl]-4-amine.
Coupling: Various substituted biphenyl derivatives.
Scientific Research Applications
2-Nitro-[1,1’-biphenyl]-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Nitro-[1,1’-biphenyl]-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl structure allows for interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Positional Isomers
a. 4'-Nitro-[1,1'-biphenyl]-2-amine (CAS 6272-52-2)
- Structure : Nitro at 4'-position, amine at 2-position.
- Molecular Weight : 214.22 g/mol (identical to the target compound).
- Key Differences: The positional isomerism alters electronic distribution.
- Applications : Used in synthetic intermediates for dyes and coordination complexes.
b. 4-Nitro-[1,1'-biphenyl]-3-amine
Parent Compound: [1,1'-Biphenyl]-4-amine (4-Aminobiphenyl)
- Molecular Formula : C₁₂H₁₁N
- Molecular Weight : 169.22 g/mol
- Key Differences: Absence of the nitro group reduces polarity and electron-withdrawing effects. The parent compound is a known carcinogen (CAS 92-67-1), whereas the nitro derivative’s toxicity profile remains less documented but may differ due to metabolic pathway alterations .
- Applications: Historically used in dye synthesis; now restricted due to toxicity .
Alkyl-Substituted Derivatives
a. N-Isobutyl-[1,1'-biphenyl]-4-amine
b. N-Cyclobutyl-[1,1'-biphenyl]-4-amine
Extended π-Systems: Terphenyl and Polyaromatic Amines
a. 4''-Methyl-[1,1':4',1''-terphenyl]-4-amine (MPP)
- Structure : Terphenyl scaffold with methyl and amine groups.
- Key Differences : Extended conjugation enhances charge transport properties, making MPP suitable for molecular electronics. The nitro group in 2-nitro[1,1'-biphenyl]-4-amine lacks this extended conjugation but offers stronger electron withdrawal .
b. N,N-Diphenyl-4’-(phenanthroimidazole)-[1,1'-biphenyl]-4-amine (4-PIMCFTPA)
Schiff Base Derivatives
(E)-N-((3-Bromothiophen-2-yl)methylene)-3-methyl-[1,1'-biphenyl]-4-amine
- Melting Point : 201–202°C (higher than typical nitro derivatives, suggesting enhanced crystallinity).
- Applications : Coordination chemistry and catalysis. The nitro group in 2-nitro[1,1'-biphenyl]-4-amine may offer alternative binding modes in metal complexes .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| 2-Nitro[1,1'-biphenyl]-4-amine | C₁₂H₁₀N₂O₂ | 214.22 | 2-NO₂, 4-NH₂ | N/A | Pharmaceuticals, optoelectronics |
| 4'-Nitro-[1,1'-biphenyl]-2-amine | C₁₂H₁₀N₂O₂ | 214.22 | 4'-NO₂, 2-NH₂ | N/A | Synthetic intermediates |
| [1,1'-Biphenyl]-4-amine | C₁₂H₁₁N | 169.22 | 4-NH₂ | ~50–60 (est.) | Restricted (historical dyes) |
| N-Isobutyl-[1,1'-biphenyl]-4-amine | C₁₆H₁₉N | 225.33 | 4-NH-iBu | N/A | Pharmaceuticals |
| 4-PIMCFTPA (OLED emitter) | C₃₆H₂₂F₃N₃ | 553.57 | Phenanthroimidazole, CF₃ | N/A | Organic light-emitting diodes |
Key Research Findings
Synthetic Utility : The nitro group in 2-nitro[1,1'-biphenyl]-4-amine facilitates regioselective cross-coupling reactions, as seen in analogous compounds like 4′-nitro[1,1′-biphenyl]-4-carboxylic acid (used in peptide coupling) .
Electronic Effects : Compared to alkylated amines (e.g., N-isobutyl derivatives), the nitro group significantly lowers the HOMO energy, enhancing electron-accepting capacity for optoelectronic materials .
Toxicity Considerations: While 4-aminobiphenyl is carcinogenic, the nitro substituent may alter metabolic activation pathways, though specific toxicity data for the nitro derivative remain scarce .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
